2-Chloro-4-(trifluoromethyl)benzyl alcohol
Overview
Description
2-Chloro-4-(trifluoromethyl)benzyl alcohol is an organic compound with the molecular formula C8H6ClF3O It is characterized by the presence of a chloro group, a trifluoromethyl group, and a benzyl alcohol moiety
Mechanism of Action
Target of Action
It is used as a pharmaceutical intermediate , suggesting it may be involved in the synthesis or modification of active pharmaceutical ingredients.
Mode of Action
It’s known that benzylic halides, which are structurally similar to this compound, typically react via an sn1 or sn2 pathway, depending on whether they are primary, secondary, or tertiary . This suggests that 2-Chloro-4-(trifluoromethyl)benzyl alcohol may interact with its targets through similar mechanisms.
Biochemical Pathways
It’s known that benzylic compounds can participate in various organic reactions, potentially affecting a wide range of biochemical pathways .
Pharmacokinetics
Its physicochemical properties suggest it has high gi absorption and is bbb permeant . These properties could impact its bioavailability and distribution within the body.
Result of Action
As a pharmaceutical intermediate , its effects would largely depend on the specific pharmaceutical compound it is used to synthesize or modify.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It’s worth noting that the compound is solid at ambient temperature , which could influence its stability and handling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(trifluoromethyl)benzyl alcohol typically involves the chlorination of 4-(trifluoromethyl)benzyl alcohol. One common method is the reaction of 4-(trifluoromethyl)benzyl alcohol with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, resulting in the substitution of the hydroxyl group with a chlorine atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(trifluoromethyl)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding benzyl alcohol derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: 2-Chloro-4-(trifluoromethyl)benzaldehyde or 2-Chloro-4-(trifluoromethyl)benzoic acid.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-4-(trifluoromethyl)benzyl alcohol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical agents.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
2-Chloro-4-(trifluoromethyl)benzyl alcohol can be compared with other similar compounds, such as:
- 4-Chloro-3-(trifluoromethyl)benzyl alcohol
- 2-Chloro-5-(trifluoromethyl)benzyl alcohol
- 4-(Trifluoromethyl)benzyl alcohol
These compounds share similar structural features but differ in the position of the chloro and trifluoromethyl groups. The unique arrangement of these groups in this compound contributes to its distinct chemical and physical properties, making it valuable for specific applications.
Properties
IUPAC Name |
[2-chloro-4-(trifluoromethyl)phenyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O/c9-7-3-6(8(10,11)12)2-1-5(7)4-13/h1-3,13H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZPPTCATYZORA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20654246 | |
Record name | [2-Chloro-4-(trifluoromethyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20654246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56456-51-0 | |
Record name | 2-Chloro-4-(trifluoromethyl)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56456-51-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [2-Chloro-4-(trifluoromethyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20654246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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